2,5-Dibromo-1,1-dimethyl-3,4-diphenylsilole
Overview
Description
2,5-Dibromo-1,1-dimethyl-3,4-diphenylsilole is an organosilicon compound with the molecular formula C18H16Br2Si. It is a silole derivative, characterized by the presence of two bromine atoms at the 2 and 5 positions, two methyl groups at the 1 position, and two phenyl groups at the 3 and 4 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dibromo-1,1-dimethyl-3,4-diphenylsilole can be synthesized through the intramolecular reductive cyclization of diisopropylbis(phenylethynyl)silane. This reaction typically involves the use of a reducing agent such as lithium aluminum hydride (LiAlH4) under an inert atmosphere to facilitate the cyclization process . The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromo-1,1-dimethyl-3,4-diphenylsilole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as alkyl or aryl groups, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the silicon atom or the substituents.
Cyclization Reactions: It can undergo further cyclization reactions to form more complex silole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Grignard Reagents: For substitution reactions, Grignard reagents (RMgX) are often employed.
Oxidizing Agents: Such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with Grignard reagents can yield various alkyl or aryl silole derivatives, while oxidation reactions can produce silole oxides .
Scientific Research Applications
2,5-Dibromo-1,1-dimethyl-3,4-diphenylsilole has several scientific research applications, including:
Materials Science: It is used in the synthesis of polymers and copolymers with unique electronic and optical properties.
Organic Electronics: The compound is investigated for its potential use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Chemical Sensors: Due to its sensitivity to various analytes, it is explored as a component in chemical sensors.
Mechanism of Action
The mechanism by which 2,5-Dibromo-1,1-dimethyl-3,4-diphenylsilole exerts its effects involves interactions with molecular targets such as electron-rich or electron-deficient species. The bromine atoms and phenyl groups play a crucial role in these interactions, influencing the compound’s reactivity and stability. The pathways involved include electron transfer processes and coordination with metal ions .
Comparison with Similar Compounds
Similar Compounds
1,4-Dibromo-2,5-dimethylbenzene: Similar in structure but lacks the silicon atom and phenyl groups.
2,5-Dibromo-1,1-diisopropyl-3,4-diphenylsilole: Similar but with different alkyl substituents at the 1 position.
1,1-Dihexyl-2,5-dibromo-3,4-diphenylsilole: Similar but with hexyl groups instead of methyl groups at the 1 position
Uniqueness
2,5-Dibromo-1,1-dimethyl-3,4-diphenylsilole is unique due to its specific combination of substituents, which confer distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring precise control over molecular interactions and reactivity .
Properties
IUPAC Name |
2,5-dibromo-1,1-dimethyl-3,4-diphenylsilole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Br2Si/c1-21(2)17(19)15(13-9-5-3-6-10-13)16(18(21)20)14-11-7-4-8-12-14/h3-12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLVXIPAEFXBVBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(C(=C(C(=C1Br)C2=CC=CC=C2)C3=CC=CC=C3)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Br2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70471243 | |
Record name | Silacyclopenta-2,4-diene, 2,5-dibromo-1,1-dimethyl-3,4-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70471243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
686290-22-2 | |
Record name | Silacyclopenta-2,4-diene, 2,5-dibromo-1,1-dimethyl-3,4-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70471243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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